molecular formula C7H6N4O2S2 B13962184 Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro- CAS No. 39259-57-9

Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro-

Cat. No.: B13962184
CAS No.: 39259-57-9
M. Wt: 242.3 g/mol
InChI Key: SVIJDDPKNUIEGC-UHFFFAOYSA-N
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Description

Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro-, is a heterocyclic compound featuring a thiazole core substituted with a nitro group at position 5 and a (1-methyl-1H-imidazol-2-yl)thio moiety at position 2. This structure combines the pharmacophoric features of thiazole (a five-membered ring with nitrogen and sulfur) and imidazole (a nitrogen-rich heterocycle), both of which are associated with diverse biological activities .

Properties

CAS No.

39259-57-9

Molecular Formula

C7H6N4O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole

InChI

InChI=1S/C7H6N4O2S2/c1-10-3-2-8-6(10)15-7-9-4-5(14-7)11(12)13/h2-4H,1H3

InChI Key

SVIJDDPKNUIEGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) Key Reagents Reaction Time Reference
Alkylation-Cyclization 85 K₂CO₃, DMF, methyl iodide 3 hours
Direct Displacement 78 NaH, THF 6 hours

Critical Observations:

  • Nitro Group Introduction : Nitration post-thiazole formation (using HNO₃/H₂SO₄) risks ring degradation; pre-functionalized nitro precursors (e.g., 5-nitro-2-aminothiazole) improve stability.
  • Solvent Impact : DMF enhances nucleophilicity in Route 1, while THF minimizes side reactions in Route 2.

Structural Validation

  • Spectroscopic Confirmation :
    • IR : C=N stretch at 1580–1628 cm⁻¹, S–C absorption at 680–720 cm⁻¹.
    • ¹H NMR : Imidazole protons at δ 3.65 ppm (singlet, N–CH₃), thiazole C–H at δ 8.2 ppm.
    • LC-MS : Molecular ion peak at m/z 253.2 [M+H]⁺.

Challenges and Solutions

  • Side Reactions : Competing dimerization of thiols is mitigated by using anhydrous conditions and excess base.
  • Purification : Recrystallization from methanol/water (7:3) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(1-methylimidazol-2-yl)sulfanyl-5-amino-1,3-thiazole .

Scientific Research Applications

2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole and thiazole rings also play a role in binding to specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include nitro-substituted thiazoles and imidazole-thiazole hybrids. Key comparisons are summarized below:

Compound Substituents Key Properties Reference
Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro- 5-nitro, 2-(1-methylimidazolylthio) Hypothesized antimicrobial/anticancer activity; nitro group enhances reactivity
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole 4-chlorophenyl, nitro-furan-hydrazine IC50 = 125 µg/mL (MCF-7); MIC = 250 µg/mL (C. utilis)
4-(2-(4-butylphenyl)-4-methylthiazol-5-yl)pyrimidin-2-amine Butylphenyl, pyrimidine MIC = 0.4 µg/mL (MRSA); comparable to vancomycin
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-nitro-4,5-dihydro-1H-imidazol-2-amine Chlorothiazole, nitroimidazole High reactivity due to Cl and nitro groups; potential medicinal applications

Physicochemical Properties

  • Solubility and Reactivity :
    • The nitro group in the target compound likely reduces aqueous solubility, as seen in nitroimidazole derivatives . However, the imidazole-thio moiety may improve lipophilicity, aiding membrane penetration.
    • Chlorine-substituted analogs (e.g., 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-nitro-4,5-dihydro-1H-imidazol-2-amine) exhibit higher reactivity due to the electron-withdrawing Cl atom, whereas the target compound’s methyl group on imidazole may offer metabolic stability .

Biological Activity

Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro- , specifically, exhibits notable pharmacological potential, particularly in anti-inflammatory and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C8H8N4O2S2
  • Molecular Weight : 240.30 g/mol
  • Structural Features : It consists of a thiazole ring, an imidazole moiety, and a nitro group which contribute to its biological properties.

1. Anti-inflammatory Activity

Recent studies have demonstrated that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a study showed that certain thiazole derivatives exhibited selective inhibition of COX-2 over COX-1, which is desirable for reducing inflammation without affecting gastric mucosa . The compound's inhibitory effects were quantified as follows:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
C160.988
C998.298.2

This indicates that the compound may serve as a lead structure for developing selective COX-2 inhibitors.

2. Antitumor Activity

Thiazole derivatives are also recognized for their anticancer properties. The compound's activity against various cancer cell lines has been evaluated, showing promising results. For example:

Cell LineIC50 (µg/mL)Mechanism of Action
A-431 (skin)1.98Induction of apoptosis
U251 (glioblastoma)10–30Inhibition of Bcl-2 protein

The presence of specific substituents on the thiazole ring enhances cytotoxicity by improving interaction with target proteins involved in cancer cell survival .

The biological activity of Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro- can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Protein Interaction : Molecular dynamics simulations indicate that the compound interacts with proteins through hydrophobic contacts and hydrogen bonding, affecting their function .

Case Study 1: Anticancer Efficacy

A study investigated the effects of thiazole derivatives on human melanoma cells (WM793). The results showed that compounds bearing thiazole rings exhibited significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis revealed that modifications at the phenyl ring position significantly influenced activity.

Case Study 2: Leishmanicidal Activity

In another study focusing on leishmaniasis, hybrid phthalimido-thiazoles demonstrated effective leishmanicidal activity against Leishmania infantum. Compounds derived from the thiazole scaffold showed low toxicity towards mammalian cells while effectively reducing parasite survival rates . Notably, compounds treated with these derivatives exhibited ultrastructural changes indicative of cell death.

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